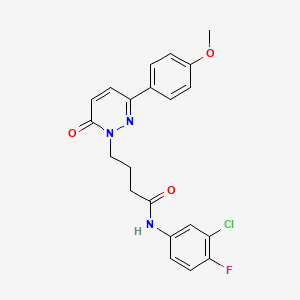![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Known for its diverse applications in various fields, this compound has garnered attention due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction between 4-chlorobenzenesulfonamide and 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under mild to moderate temperatures. The use of catalysts like triethylamine can facilitate the reaction, improving yield and efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more cost-effective and scalable approaches. Batch or continuous flow reactors can be employed to ensure consistent quality and higher yields. Purification techniques, including recrystallization and chromatography, are often utilized to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various types of reactions, such as:
Nucleophilic substitution: : The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: : These reactions can modify the functional groups attached to the thiadiazole and sulfonamide moieties.
Coupling reactions: : The compound can participate in reactions forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Reagents like sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. Conditions often vary depending on the desired outcome, ranging from room temperature to elevated temperatures, and may require inert atmospheres.
Major Products Formed
The products formed from these reactions are typically derivatives with modified functional groups, enhancing the compound's properties or making it suitable for specific applications.
Applications De Recherche Scientifique
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is used extensively in:
Chemistry: : As a reagent for the synthesis of more complex molecules.
Biology: : In the study of enzyme inhibition and as a probe for biological pathways.
Medicine: : Potentially as a lead compound for the development of new drugs due to its biological activity.
Industry: : In the manufacturing of agrochemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group enhances its binding affinity and stability, while the thiadiazole ring contributes to its overall reactivity.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamides and thiadiazole derivatives, 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-chloro-N-[1,3,4-thiadiazol-2-yl]benzenesulfonamide
4-chloro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
The trifluoromethyl group in this compound imparts greater stability and lipophilicity, making it more effective in certain applications compared to its analogs.
By highlighting these features, the compound's unique properties and applications can be better understood and appreciated.
Propriétés
IUPAC Name |
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHBIPFUMQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)
![N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2898797.png)
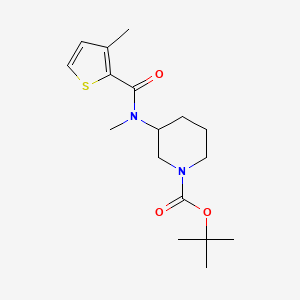
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)
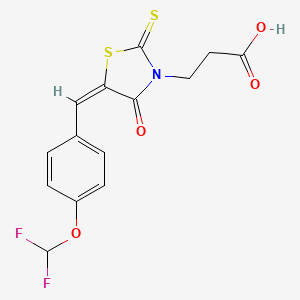
![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
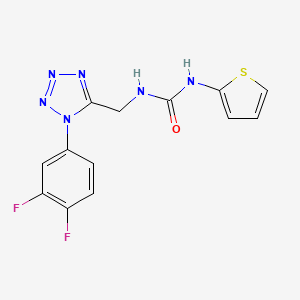
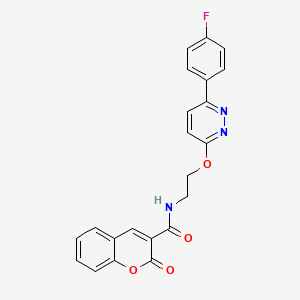
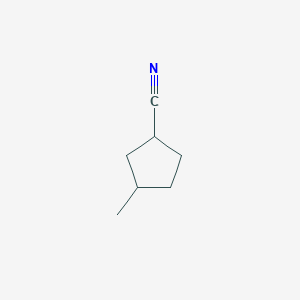
![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)
![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)
